4-Bromo-5-chloro-1-ethylpyrazole
Description
4-Bromo-5-chloro-1-ethylpyrazole (molecular formula C₆H₇BrClN₂) is a halogenated pyrazole derivative featuring bromo and chloro substituents at the 4- and 5-positions, respectively, and an ethyl group at the 1-position. This compound is structurally characterized by its heterocyclic pyrazole core, which is widely utilized in medicinal chemistry and materials science due to its tunable electronic and steric properties .
Key structural attributes include:
Properties
Molecular Formula |
C5H6BrClN2 |
|---|---|
Molecular Weight |
209.47 g/mol |
IUPAC Name |
4-bromo-5-chloro-1-ethylpyrazole |
InChI |
InChI=1S/C5H6BrClN2/c1-2-9-5(7)4(6)3-8-9/h3H,2H2,1H3 |
InChI Key |
WTLNDQLSQGGNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)Br)Cl |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that pyrazole derivatives, including 4-Bromo-5-chloro-1-ethylpyrazole, exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have reported that certain pyrazole derivatives can effectively target epidermal growth factor receptor (EGFR) pathways, which are crucial in many cancers .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of bacterial strains. In vitro studies have shown that this compound exhibits inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating effective antibacterial properties .
Anti-inflammatory Effects
Pyrazoles are recognized for their anti-inflammatory capabilities. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, leading to reduced synthesis of pro-inflammatory mediators. This property makes them potential candidates for treating inflammatory diseases .
Agricultural Applications
Pesticidal Activity
this compound has been investigated for its insecticidal properties. It has shown effectiveness against various agricultural pests, making it a candidate for use in crop protection formulations. The compound's ability to disrupt pest physiology contributes to its effectiveness as an agricultural pesticide .
Material Science Applications
Synthesis of Functional Materials
This compound serves as a building block in the synthesis of novel materials with specific electronic and optical properties. Its unique chemical structure allows for modifications that can lead to materials suitable for applications in organic electronics and photonics .
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound against lung cancer cells demonstrated a dose-dependent reduction in cell viability. The treatment led to significant apoptosis in cancer cells, suggesting its potential as a therapeutic agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 30 |
Case Study 2: Antimicrobial Activity
In an evaluation of antimicrobial effectiveness, the compound was tested against various bacterial strains, yielding the following results:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Functional Differences
- Antimicrobial Activity: 4-Bromo-1-methyl-5-(4-methylphenyl)-1H-pyrazole (Table 1) demonstrates notable antimicrobial properties, attributed to the 4-methylphenyl group enhancing hydrophobic interactions with bacterial membranes . In contrast, this compound’s smaller substituents may limit such interactions but favor halogen-bond-mediated targeting .
- Synthetic Utility : Ethyl 4-bromo-1-methyl-1H-pyrazole-5-carboxylate serves as a versatile intermediate due to its ester group, enabling further functionalization (e.g., hydrolysis to carboxylic acids) . The ethyl group in this compound may similarly allow alkylation or cross-coupling reactions .
- Solubility and Stability : Methoxy-substituted analogues (e.g., 4-Bromo-5-methoxy-1-methylpyrazole) exhibit improved aqueous solubility compared to chloro/bromo derivatives, which are more lipophilic . The THP-protected indazole derivative (Table 1) highlights the role of protecting groups in enhancing compound stability during synthesis .
Intermolecular Interactions
- Steric Effects : The ethyl group introduces greater steric hindrance compared to methyl or methoxy substituents, which may reduce crystallization propensity but improve bioavailability .
Preparation Methods
Bromination via Diazotization and Sandmeyer Reaction
Introducing bromine at the 4-position of the pyrazole ring often employs diazotization followed by bromination . Ambeed’s protocol for ethyl 5-bromo-1-methyl-1H-pyrazole-4-carboxylate illustrates this approach. Starting from 4-amino-5-chloro-1-ethylpyrazole (hypothetical precursor), the amino group is diazotized using tert-butyl nitrite, followed by treatment with copper(II) bromide (CuBr2) in acetonitrile. This method achieves a 68% yield under inert conditions at 60°C.
Reaction conditions :
-
Diazotization agent : tert-Butyl nitrite (1.5 eq) in acetonitrile.
-
Brominating agent : CuBr2 (1.2 eq).
This method’s regioselectivity arises from the pyrazole’s electronic structure, where the 1-ethyl group directs electrophilic substitution to the 4-position.
Direct Electrophilic Bromination
Phosphorus oxybromide (POBr3) is a classical reagent for direct bromination. In Patent CN111072630A, POBr3 reacts with a sodium salt intermediate to introduce bromine at the 3-position of a dihydropyrazole, which is then oxidized to the aromatic pyrazole. Adapting this for this compound would require:
-
Precursor : 5-chloro-1-ethyl-4-hydroxypyrazole.
Oxidation and Functional Group Interconversion
Patent WO2021096903A1 highlights the oxidation of dihydropyrazoles to aromatic pyrazoles using potassium persulfate (K2S2O8) and sulfuric acid. For this compound, this step would follow bromination and chlorination:
-
Oxidizing agent : K2S2O8 (1.3–1.7 eq).
-
Acid catalyst : H2SO4 (0.05–0.2 eq).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Regioselectivity : The 1-ethyl group directs electrophiles to the 4-position, but competing reactions at the 5-position require precise control of reaction time and temperature.
-
By-product Formation : Hydrolysis of intermediates, as noted in Patent CN111072630A, is mitigated by using anhydrous solvents and inert atmospheres.
-
Scalability : Methods employing acetonitrile or THF are scalable, whereas dichloromethane poses environmental and safety concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
